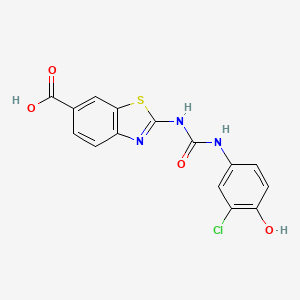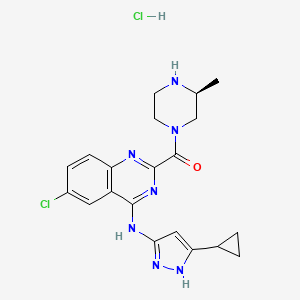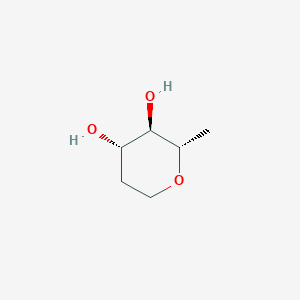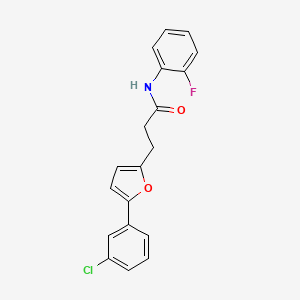
5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a dimethoxymethyl group and a methyl group
Méthodes De Préparation
The synthesis of 5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohex-2-en-1-one with formaldehyde dimethyl acetal under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Applications De Recherche Scientifique
5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, providing insights into biological processes.
Industry: It can be used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism by which 5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various pathways. For example, the compound may interact with enzymes, altering their activity and affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one can be compared with other similar compounds, such as:
Dimethoxymethane: A related compound with a simpler structure, often used as a solvent and reagent in organic synthesis.
2-Methylcyclohex-2-en-1-one: The parent compound without the dimethoxymethyl group, used in various chemical reactions and as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
84065-70-3 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
5-(dimethoxymethyl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4,8,10H,5-6H2,1-3H3 |
Clé InChI |
APSYVGIRVKDAGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1=O)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid](/img/structure/B11937309.png)

![5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole](/img/structure/B11937324.png)
![(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide](/img/structure/B11937332.png)


![1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide](/img/structure/B11937348.png)
![Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11937360.png)


![4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile](/img/structure/B11937383.png)

![(Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide](/img/structure/B11937395.png)
![(1E)-1-phenylethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11937398.png)
